1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
Overview
Description
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a chloro group, a hydroxy group, and a carboxylic acid group attached to an isoquinoline ring .
Preparation Methods
The synthesis of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid involves several steps, typically starting with the chlorination of isoquinoline derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The hydroxy group is introduced through hydroxylation reactions, and the carboxylic acid group is added via carboxylation reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxyisoquinoline-3-carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-Chloro-4-hydroxyisoquinoline: Lacks the carboxylic acid group, which affects its reactivity and applications.
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate: Contains a methyl ester group instead of a carboxylic acid group, which influences its solubility and reactivity.
4-Hydroxyisoquinoline-3-carboxylic acid:
The unique combination of functional groups in this compound makes it a versatile compound with distinct reactivity and applications.
Properties
IUPAC Name |
1-chloro-4-hydroxyisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-6-4-2-1-3-5(6)8(13)7(12-9)10(14)15/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMAIKNSCFJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452182 | |
Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223388-21-4 | |
Record name | 1-Chloro-4-hydroxy-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223388-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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